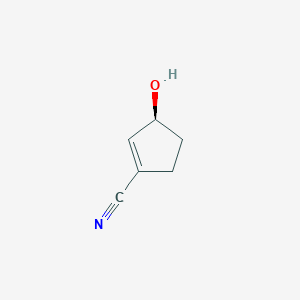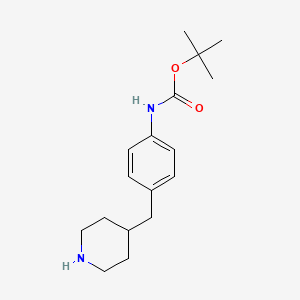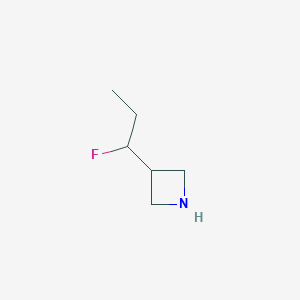![molecular formula C11H19NO3 B13012971 (1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic lactams or amino acids.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclic core structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S,6R)-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, such as amino or methyl groups.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
PABFVGKPNHVSCG-XHNCKOQMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1[C@@H](C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)


![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)

![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)



